Journal Name:Green Synthesis and Catalysis
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Overview of electrocatalytic treatment of antibiotic pollutants in wastewater
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2021-08-19 , DOI: 10.1080/01614940.2021.1960009
ABSTRACTAbuse of antibiotics in animal husbandry and medicine has led to severe environmental problems especially the risk of bacterial resistance. Different from common organic pollutants, antibiotics in wastewater could not be easily removed by biological treatment because of their poor biodegradability. Electrocatalysis including electrocatalytic oxidation and reduction has gained great attention for the removal of antibiotic contaminants in wastewater due to its advantages of high efficiency, simple operation, and thorough degradation. This review summarizes the common features and synthesis methods as well as research progress of electrode materials used in the electrocatalytic process for the treatment of antibiotics in the last five years. The removal mechanism and transformation pathways of antibiotics in the electrocatalytic oxidation and reduction processes are presented, especially to avoid the second pollution. Cost aspects in the electrocatalytic process are also discussed by considering practical applications and comparison with adsorption and photocatalysis process. Finally, several developing directions of electrocatalysis in the antibiotic wastewater treatment are proposed as a guidance for further research.
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Advances in catalytic conversion of lignocellulosic biomass to ethylene glycol
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-09-23 , DOI: 10.1080/01614940.2022.2111070
ABSTRACTEthylene glycol (EG) is an industrial chemical with multiple applications in polymers, anti-freeze agents, coolants, desiccants and de-icing fluids. It is prepared mainly from fossil feedstock resources. However, its manufacture from renewable sources like lignocellulosic biomass is attractive from the view points of carbon-neutrality and environmental benefits. A few industries have already ventured or committed to produce biomass-derived EG (bio-EG) on a pilot to demonstration scale. At present bio-EG is more expensive than the EG made from fossil resources. Advances are happening in developing more efficient and selective catalysts for the direct conversion of raw biomass and its hydrolysis products (cellulose and glucose) into bio-EG. This review presents the recent advances in catalysts for producing bio-EG.
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Prof. Daniel E. resasco associate editor of catalysis reviews
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-06-20 , DOI: 10.1080/01614940.2022.2082164
Published in Catalysis Reviews: Science and Engineering (Vol. 64, No. 3, 2022)
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Application of machine learning algorithms in predicting the photocatalytic degradation of perfluorooctanoic acid
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-06-06 , DOI: 10.1080/01614940.2022.2082650
ABSTRACTPerfluorooctanoic acid (PFOA) is used in a variety of industries and is highly persistent in the environment, with potential human health risks. Photocatalysis has been extensively used for the decomposition of various organic pollutants, yet its simulation and modeling are challenging. This research aimed to establish different machine learning (ML) algorithms which can simulate and predict the photocatalytic degradation of PFOA. The published results were used to estimate and predict the photocatalytic degradation of PFOA. Statistical criteria including the coefficient of determination (R2), mean absolute error (MAE), and mean squared error (MSE) were considered in assessing the best method of modeling. Among the seven ML algorithms pre-screened, Adaptive Boosting (AdaBoost), Gradient Boosting Machine (GBM), and Random Forest (RF) showed the best performance and were chosen for deep modeling and analysis. Grid search was used to optimize the models developed by AdaBoost, GBM, and RF; and permutation variable importance (PVI) was used to analyze the relative importance of different variables. Based on the modeling results, GBM model (R2 = 0.878, MSE = 106.660, MAE = 6.009) and RF model (R2 = 0.867, MSE = 107.500, MAE = 6.796) showed superior performances compared with AdaBoost model (R2 = 0.574, MSE = 388.369, MAE = 16.480). Furthermore, the PVI results suggested that the GBM model provided the best outcome, with the light irradiation time, type of catalyst, dosage of catalyst, solution pH, irradiation intensity, initial PFOA concentration, oxidizing agents (peroxymonosulfate, ammonium persulfate, and sodium persulfate), irradiation wavelength, and solution temperature as the most important process variables in decreasing order.
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Recent advances in wide solar spectrum active W18O49-based photocatalysts for energy and environmental applications
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-04-12 , DOI: 10.1080/01614940.2022.2038472
ABSTRACTDeveloping a facile and proficient strategy for photocatalysis using abundant solar light will result in a clean and renewable process for solving energy and environmental pollution issues. Semiconductor (SC)-based transition metal oxides are used widely, especially, oxygen-deficient tungsten oxide (W18O49) is expected to play an important role in photocatalytic applications because of its abundance, low cost, nontoxicity, surface plasmon resonance (SPR) response, chemical stability, and efficient charge transfer nature. This current review highlights the significance of different modifications in morphological, structural, SC coupling strategies and their influence on photocatalytic applications such as; H2 evaluation, CO2 reduction, and degradation of organics/heavy metal ion treatments. Further, the charge carrier pathways in different heterojunction mechanisms and their role on the photocatalytic activity also discussed in detail. This review highlights new directions and future advancements for developing highly efficient wide-spectrum active W18O49-based SC photocatalysts.
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Dear readers of catalysis reviews – science and engineering
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1080/01614940.2023.2228126
Published in Catalysis Reviews: Science and Engineering (Vol. 65, No. 3, 2023)
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Construction of N-heterocycles through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation: utilizing alkynes and olefins as coupling partners
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-08-16 , DOI: 10.1080/01614940.2022.2097640
ABSTRACTThe building of N-heterocyclic cores endures an influential area of research due to their ubiquitous presence in natural products, agrochemicals, and small bioactive molecules. Over the past two decades, the synthesis of N-heterocycles via C-H activation comes out as a dominating synthetic protocol in atom-economic manner. The creation of C-C/C-N bonds acts as a key determining step for the building of nitrogen-based heterocycles via direct C-H activation protocol, which could serve as a fascinating concept. In recent years, Group 9 (Co, Rh & Ir) transition metal emerged as a robust catalytic system for the development of valuable N-heterocyclic scaffolds among other transition metals due to their mild reaction conditions, high reactivity, and functional group tolerance. A diverse type of arenes such as anilines/anilides, benzamides, hydrazones, ketoximes, benzylamine, and N-aryl nitrones were subjected to the C-H bond activation for the annulation reaction. Moreover, unsaturated compounds such as alkyne and olefin as coupling partners are again the most used companions for the same purpose, i.e., formation of N-heterocycles. Therefore, this review centers on the up-to-date reports on N-heterocycles synthesis by implementing alkynes and olefins as coupling partners through Group 9 transition metals’ catalysis. The methodologies will be based on the coupling of alkynes and olefin, which preferably react in an intermolecular fashion. The scope, limitation, and mechanistic investigation of the Group 9 metal-activated C-H functionalization for the access of N-containing heterocycles with unsaturated reacting partners are the primary focus of the current review.
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Progressions in cathodic catalysts for oxygen reduction and hydrogen evolution in bioelectrochemical systems: Molybdenum as the next-generation catalyst
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2021-12-27 , DOI: 10.1080/01614940.2021.2003085
ABSTRACTOxygen reduction reactions (ORRs) are unanimously a key factor of system performances in bioelectrochemical systems (BESs), low-temperature fuel cells, and generally in several electrochemical platforms. Platinum (Pt)-based catalyst is the finest electrocatalyst for ORR in BESs; however, it is constrained by its low abundance, high price, and poor catalytic durability in an electrochemical setup for cathodic reaction kinetics. In recent years, significant efforts in trimming the metal-based catalyst up to nanoscale to cater high performance of ORR have been explored. Still, there are many opportunities to improve catalyst performance at cathode through proper selection of an efficient low-cost metal-based ORR catalyst. Molybdenum (Mo) with its multi-dimensional form as 2D and 3D layers and synergistic combination with other non-metals offers prospects of extraordinary performance as low-cost metal-based ORR catalyst over the Pt in delivering enhanced ORR potential. The present review throws light on current requirements of a sturdier catalyst material and thus provides a comprehensive review on the continuing efforts in exploring the possibility of Mo as a low-cost metal-based ORR catalyst. This literature analysis would enlighten the significance of ORR in BESs, followed by the electrochemistry of Mo-based cathodic catalyst, its underlying mechanism and performance limiting factors in the operation of ORR. Moreover, the extensive and systematic acumen in the context of Mo-based catalytic formulations for increased ORR potentials including nano-composite Mo-cathode catalyst; development of Mo-catalyst with varied configurations; carbon-supported Mo-catalyst; morphological changes; surface area modifications; and Mo-coupling with other transition metal and its derivatives were discussed in great detail to provide prospective application of Mo-based catalyst. Lastly, numerous opportunities and projections for future research in fabrication, juxtaposition, and implementation of Mo-based cathodic catalysts and consequent recommendations were discussed as conclusive remarks for bringing out the state-of-the-art review on this subject.
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Contribution of DFT to the optimization of Ni-based catalysts for dry reforming of methane: a review
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-01-21 , DOI: 10.1080/01614940.2021.2020518
ABSTRACTIn recent years, Density Functional Theory (DFT) simulations have been utilized to gain insight into the Dry Reforming of Methane (DRM) process. It enables new and improved management of current reactions, acquiring extra information about specific elements of the catalytic process, and developing practical methods for rational in silico catalyst design. This study covers the significance of DFT and current research on Ni-based catalysts in the DRM process, including the reaction mechanism, coke production, metal sintering, and metal support interactions. The DFT tool may explain the catalytic characteristics of Ni-based catalysts and their relationship with their catalytic performances, which are necessary tools for a rational design of appropriate catalytic systems for DRM applications.
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Oxygen vacancy defect engineering to promote catalytic activity toward the oxidation of VOCs: a critical review
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2022-06-13 , DOI: 10.1080/01614940.2022.2078555
ABSTRACTOxygen vacancy defect (OVD) engineering has been recognized as an effective strategy to prepare high-performance catalysts for the oxidation of volatile organic compounds (VOCs) because the generated oxygen-deficient sites can lead to an unbalanced electronic structure, resulting in rapid electron transfer, reducing the reaction temperature. Herein, the latest technologies used to increase the OVDs on the catalysts have been introduced and discussed based on the possible catalytic oxidation mechanism, especially the relationship between OVD and catalytic activity for gaseous VOC oxidation. Four approaches to generate OVDs have been summarized: (i) Control over the synthesis and/or calcination temperature, (ii) atom substitution (isovalent-substitution and aliovalent-substitution), (iii) surface modification (noble metal doping and transition metal doping), and (iv) in situ surface treatment (chemical etching and surface reduction). The novel and advanced characterization methods (HRTEM, STM, XPS, Raman, EPR, PALS, EELS, and XAFS) used to understand the existence of OVDs have been summarized. Furthermore, the potential future research on OVD engineering based on amorphous structure generation has been discussed. This review is expected to provide guidance for the design and fabrication of more effective catalysts used for VOC oxidation at lower temperatures.
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